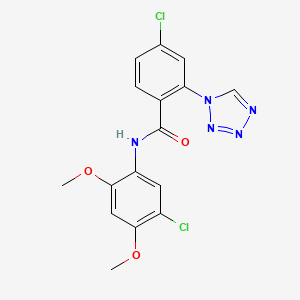![molecular formula C27H31N3O4 B11151750 4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one](/img/structure/B11151750.png)
4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its complex structure, which includes multiple functional groups such as methyl, allyl, and pyridyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the allyl group: The allyl group can be introduced via an O-alkylation reaction using an appropriate allyl halide.
Attachment of the pyridyl-piperazino group: This step involves the nucleophilic substitution reaction where the chromen-2-one derivative reacts with a pyridyl-piperazino compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4,8-dimethyl-2H-chromen-2-one: A simpler chromen-2-one derivative with hydroxyl and methyl groups.
4,8-dimethyl-7-allyloxy-2H-chromen-2-one: Similar structure but lacks the pyridyl-piperazino group.
Uniqueness
4,8-dimethyl-7-[(2-methylallyl)oxy]-3-{3-oxo-3-[4-(2-pyridyl)piperazino]propyl}-2H-chromen-2-one is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential biological activities. The presence of the pyridyl-piperazino group, in particular, distinguishes it from simpler chromen-2-one derivatives and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C27H31N3O4 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
4,8-dimethyl-7-(2-methylprop-2-enoxy)-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]chromen-2-one |
InChI |
InChI=1S/C27H31N3O4/c1-18(2)17-33-23-10-8-21-19(3)22(27(32)34-26(21)20(23)4)9-11-25(31)30-15-13-29(14-16-30)24-7-5-6-12-28-24/h5-8,10,12H,1,9,11,13-17H2,2-4H3 |
InChI Key |
REISPZSZIIFJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11151681.png)
![3-ethyl-4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11151693.png)
![5-(2-furyl)-N~3~-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B11151701.png)
![8-benzyl-3-(4-biphenylyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11151707.png)
![methyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11151710.png)
![N-[3-oxo-3-(2-phenylmorpholino)propyl]-2-pyrazinecarboxamide](/img/structure/B11151714.png)
![methyl 2-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151717.png)
![(4-ethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11151718.png)
![3,4,5-trimethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11151722.png)
![ethyl 3-[4,8-dimethyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11151730.png)

![3-[(3-Methoxyphenoxy)methyl]-1,2-benzisoxazol-6-yl isonicotinate](/img/structure/B11151740.png)
![2-chloro-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11151746.png)
![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}-N,N-dimethylacetamide](/img/structure/B11151748.png)
